molecular formula C5H10N2O3 B1598372 2-(carbamoylamino)butanoic Acid CAS No. 55512-98-6

2-(carbamoylamino)butanoic Acid

Cat. No. B1598372
CAS RN: 55512-98-6
M. Wt: 146.14 g/mol
InChI Key: YZKPZSDKMUSSHE-UHFFFAOYSA-N
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Description

2-(carbamoylamino)butanoic Acid, also known as N-Carbamyl-DL-alpha-amino-n-butyric acid or 2-Ureidobutanoic acid, is a compound with the molecular formula C5H10N2O3 . It has a molecular weight of 146.14 g/mol .


Molecular Structure Analysis

The InChI code for 2-(carbamoylamino)butanoic Acid is 1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) . The compound has a topological polar surface area of 92.4 Ų and a complexity of 146 .


Physical And Chemical Properties Analysis

2-(carbamoylamino)butanoic Acid is a powder with a melting point of 180-184°C . It has a molecular weight of 146.14 g/mol, an XLogP3-AA of -0.5, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Nutritional Biochemistry and Poultry Nutrition

Research on DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor related to 2-(carbamoylamino)butanoic acid, highlights its role in improving intestinal homeostasis and poultry product quality. HMTBA has been shown to protect epithelial barrier function in vitro, potentially due to its diversion to the transsulfuration pathway, enhancing the production of antioxidant metabolites like taurine and glutathione. These findings suggest that such methionine precursors are of greater value in poultry nutrition than previously recognized, indicating their potential to improve animal health and food quality (Martín-Venegas et al., 2013; Martín-Venegas et al., 2011).

Biotechnological Production of Biofuels and Chemicals

The conversion of various substrates into biofuels and biocommodity chemicals, such as 2-butanol and its precursor butanone, demonstrates the biotechnological application of related compounds. Research employing Saccharomyces cerevisiae for the production of these chemicals from meso-2,3-butanediol showcases the innovative use of metabolic engineering for sustainable chemical production (Ghiaci et al., 2014). Similarly, the fermentative production of butanol by clostridia indicates the revival of biological processes for butanol production, crucial for renewable resources and biotechnology (Lee et al., 2008).

Environmental Safety and Analytical Chemistry

Developments in analytical methods for detecting pesticide residues, such as carbofuran, using ELISA based on haptens related to 2-(carbamoylamino)butanoic acid underscore the compound's relevance in environmental monitoring and safety. This research supports the potential for developing commercial kits for rapid detection, critical for human health and environmental protection (Yang et al., 2008).

Chemical Synthesis and Organic Chemistry

Studies on the asymmetric electrochemical carboxylation of prochiral substrates, aiming at the production of optically active compounds, illuminate the importance of methodologies that could relate to or utilize 2-(carbamoylamino)butanoic acid derivatives. These approaches provide efficient routes to valuable chiral chemicals, showcasing the compound's potential applicability in synthetic organic chemistry (Zhang et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(carbamoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKPZSDKMUSSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399261
Record name 2-(carbamoylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(carbamoylamino)butanoic Acid

CAS RN

55512-98-6
Record name 2-(carbamoylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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